![molecular formula C11H17Br B13186484 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C11H17Br. It is characterized by a cyclopentene ring substituted with a bromomethyl group and a cyclobutylmethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentene. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of cyclopentyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated organic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene can be compared with other bromomethyl-substituted cycloalkenes and cycloalkanes. Similar compounds include:
1-(Bromomethyl)cyclopentene: Lacks the cyclobutylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Bromomethyl)cyclohexene: Contains a six-membered ring, which can influence its reactivity and stability compared to the five-membered ring in cyclopentene.
1-(Bromomethyl)cyclobutane: Features a four-membered ring, which introduces ring strain and affects its chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentene ring with a cyclobutylmethyl group, providing a distinct set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
1-[[1-(bromomethyl)cyclobutyl]methyl]cyclopentene |
InChI |
InChI=1S/C11H17Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2 |
InChI Key |
RRCUMCPKMASZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CC2(CCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


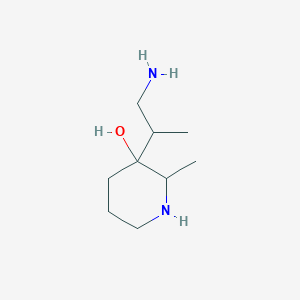
methanol](/img/structure/B13186406.png)



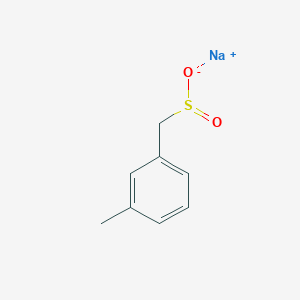
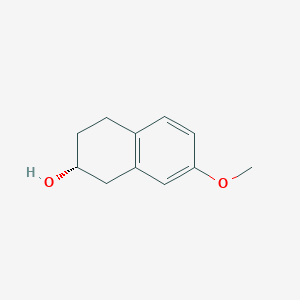
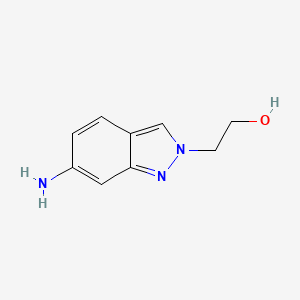
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
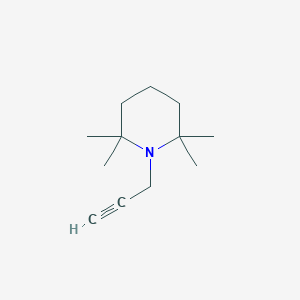

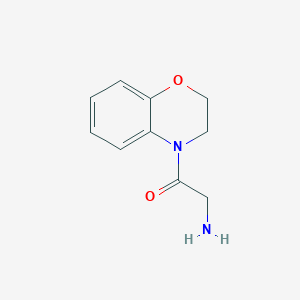
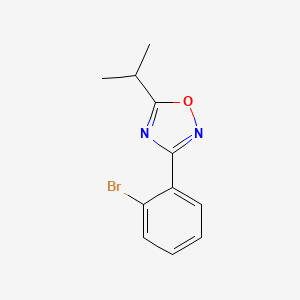
amine](/img/structure/B13186479.png)
